4-Chloro-3-{5-[(4,6-dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl}benzoic acid
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Overview
Description
4-Chloro-3-{5-[(4,6-dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl}benzoic acid is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzoic acid, a furan ring, and a dioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-{5-[(4,6-dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl}benzoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the dioxane moiety: The dioxane ring can be synthesized by the condensation of phenylacetic acid with glyoxylic acid under acidic conditions to form 4,6-dioxo-2-phenyl-1,3-dioxane.
Synthesis of the furan ring: The furan ring can be constructed by the reaction of furfural with an appropriate aldehyde or ketone in the presence of a base.
Coupling of the dioxane and furan rings: The dioxane and furan rings can be coupled through a Knoevenagel condensation reaction, using a suitable base such as piperidine.
Introduction of the chloro-substituted benzoic acid:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the dioxane moiety, potentially converting them to hydroxyl groups.
Substitution: The chloro group on the benzoic acid can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Hydroxyl-substituted dioxane derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural product analogs and polymers.
Materials Science: The compound’s structural features may impart desirable properties to materials, such as enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-{5-[(4,6-dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl}benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups may allow it to bind to multiple sites, potentially inhibiting or modulating the activity of these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-{5-[(4,6-dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl}benzoic acid: This compound is unique due to its combination of a chloro-substituted benzoic acid, a furan ring, and a dioxane moiety.
This compound: Similar compounds may include those with variations in the substituents on the benzoic acid or furan rings, such as 4-bromo-3-{5-[(4,6-dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl}benzoic acid or this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may impart distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-3-[5-[(4,6-dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClO7/c23-17-8-6-13(19(24)25)10-15(17)18-9-7-14(28-18)11-16-20(26)29-22(30-21(16)27)12-4-2-1-3-5-12/h1-11,22H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEVDKAPFCLICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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